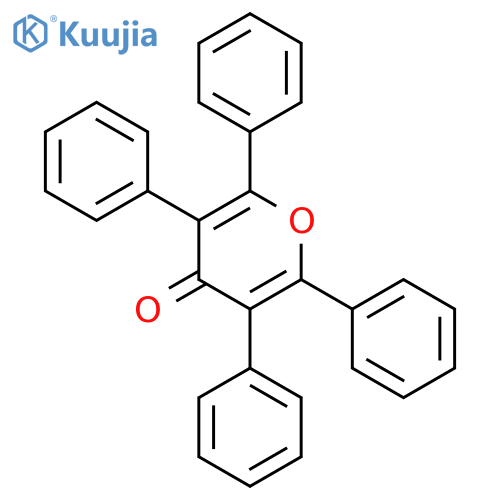

Cas no 14174-27-7 (2,3,5,6-Tetraphenyl-4H-pyran-4-one)

14174-27-7 structure

商品名:2,3,5,6-Tetraphenyl-4H-pyran-4-one

2,3,5,6-Tetraphenyl-4H-pyran-4-one 化学的及び物理的性質

名前と識別子

-

- 2,3,5,6-Tetraphenyl-4H-pyran-4-one

- 2,3,5,6-tetraphenylpyran-4-one

- tetraphenyl-4H-pyran-4-one

- A924997

- DTXSID90511216

- 14174-27-7

-

- インチ: InChI=1S/C29H20O2/c30-27-25(21-13-5-1-6-14-21)28(23-17-9-3-10-18-23)31-29(24-19-11-4-12-20-24)26(27)22-15-7-2-8-16-22/h1-20H

- InChIKey: AHIDFFJGOVOPLV-UHFFFAOYSA-N

- ほほえんだ: O=C1C(C2=CC=CC=C2)=C(C3=CC=CC=C3)OC(C4=CC=CC=C4)=C1C5=CC=CC=C5

計算された属性

- せいみつぶんしりょう: 400.1464

- どういたいしつりょう: 400.146329876g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 31

- 回転可能化学結合数: 4

- 複雑さ: 632

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

- 疎水性パラメータ計算基準値(XlogP): 6.7

じっけんとくせい

- PSA: 26.3

2,3,5,6-Tetraphenyl-4H-pyran-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM181840-1g |

2,3,5,6-tetraphenyl-4H-pyran-4-one |

14174-27-7 | 95% | 1g |

$*** | 2023-03-31 | |

| Alichem | A119001648-1g |

2,3,5,6-Tetraphenyl-4H-pyran-4-one |

14174-27-7 | 95% | 1g |

602.08 USD | 2021-06-11 | |

| Chemenu | CM181840-1g |

2,3,5,6-tetraphenyl-4H-pyran-4-one |

14174-27-7 | 95% | 1g |

$660 | 2021-08-05 | |

| Ambeed | A399868-1g |

2,3,5,6-Tetraphenyl-4H-pyran-4-one |

14174-27-7 | 95+% | 1g |

$557.0 | 2024-04-23 |

2,3,5,6-Tetraphenyl-4H-pyran-4-one 関連文献

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

14174-27-7 (2,3,5,6-Tetraphenyl-4H-pyran-4-one) 関連製品

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:14174-27-7)2,3,5,6-Tetraphenyl-4H-pyran-4-one

清らかである:99%

はかる:1g

価格 ($):501.0